Tauroursodeoxycholate dihydrate

ER stress Apoptosis Hepatoprotection

Procure Tauroursodeoxycholate dihydrate (TUDCA dihydrate) for its 3.4% higher biliary enrichment vs UDCA and 19% greater gallstone dissolution at 3 months. The dihydrate form is essential for reproducible formulation due to specific thermal transformation behavior. Ideal for cholestasis, hepatoprotection, and ER stress research requiring superior bioavailability and metabolic stability.

Molecular Formula C26H49NO8S
Molecular Weight 535.7 g/mol
CAS No. 117609-50-4
Cat. No. B1649283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTauroursodeoxycholate dihydrate
CAS117609-50-4
Molecular FormulaC26H49NO8S
Molecular Weight535.7 g/mol
Structural Identifiers
SMILESCC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.O.O
InChIInChI=1S/C26H45NO6S.2H2O/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29;;/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);2*1H2/t16-,17+,18-,19-,20+,21+,22+,24+,25+,26-;;/m1../s1
InChIKeyBNXLUNVCHFIPFY-GUBAPICVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tauroursodeoxycholate Dihydrate (CAS 117609-50-4) for Research: A Procurement Baseline


Tauroursodeoxycholate dihydrate (TUDCA dihydrate, CAS 117609-50-4), with a molecular formula of C₂₆H₄₉NO₈S·2H₂O and a molecular weight of approximately 535.73 g/mol, is the taurine-conjugated, dihydrate form of ursodeoxycholic acid (UDCA) . It is characterized as a water-soluble bile acid derivative and a well-established endoplasmic reticulum (ER) stress inhibitor, acting as a chemical chaperone [1][2]. This compound is procured for its robust, pleiotropic cytoprotective properties, which include the suppression of ER stress pathways and the inhibition of apoptosis [3].

Why Tauroursodeoxycholate Dihydrate (CAS 117609-50-4) Cannot Be Generically Substituted


Substituting Tauroursodeoxycholate dihydrate with its closest analogs—such as ursodeoxycholic acid (UDCA), taurochenodeoxycholic acid (TCDCA), or other TUDCA solid forms—is not scientifically equivalent due to marked differences in molecular potency, gene regulation, and physical stability [1][2]. Taurine conjugation of UDCA to form TUDCA fundamentally alters its biological activity, conferring distinct effects on ER stress and apoptosis that UDCA alone fails to achieve in certain contexts [3]. Furthermore, the specific dihydrate form (Form I) exhibits unique solid-state transformation kinetics compared to its anhydrate (Form II) or amorphous forms, directly impacting research reproducibility and formulation development [4]. Such class-level and form-specific distinctions necessitate precise compound selection for rigorous and translatable experimental outcomes [5].

Quantitative Procurement Evidence for Tauroursodeoxycholate Dihydrate (CAS 117609-50-4)


TUDCA vs. UDCA: Superior Rescue from DCA-Induced Apoptosis

In a model of cholestasis using the cytotoxic bile acid deoxycholic acid (DCA, 200 μM) to induce apoptosis in HUH7 hepatocarcinoma cells, pretreatment with TUDCA prevented cell death, whereas the clinically used, unconjugated form, ursodeoxycholic acid (UDCA), had no protective effect [1]. This demonstrates a functional divergence where TUDCA possesses cytoprotective activity that is absent in UDCA under the same experimental conditions.

ER stress Apoptosis Hepatoprotection Chemical Chaperone

TUDCA vs. UDCA: Distinct Transcriptomic Footprint in Neuroprotection

A comparative RNA sequencing analysis in a neuroretinal degeneration model revealed that TUDCA and UDCA have distinct transcriptional effects. TUDCA induced the regulation of 463 genes, while UDCA regulated only 31 genes. Only 19 genes were commonly regulated by both compounds [1]. Furthermore, TUDCA specifically up-regulated genes involved in ER stress pathways, a key part of its known mechanism, while down-regulating genes associated with axonal and neuronal development [2].

Neuroprotection Transcriptomics Gene Regulation Retinal Degeneration

TUDCA vs. TCDCA: Absence of Profibrogenic Cytokine Induction in Hepatic Stellate Cell Model

In an ex vivo model of hepatic fibrosis using primary cultured rat Ito (stellate) cells and Kupffer cell conditioned medium (KCCM), treatment with taurochenodeoxycholic acid (TCDCA, 100 μmol/L), but not TUDCA, led to increased proliferation of Ito cells in short-term culture and partially elevated collagen formation in long-term culture [1]. Mechanistically, TCDCA increased the release of profibrogenic cytokines TNF-α and TGF-β1 from Kupffer cells, while TUDCA showed no significant effect on their release [2].

Hepatic Fibrosis Cytokine Signaling Ito Cells Kupffer Cells

TUDCA Dihydrate (Form I) vs. Anhydrate (Form II): Distinct Solid-State Stability Under Ambient Conditions

Tauroursodeoxycholic acid (TUDCA) exists in four distinct solid forms: dihydrate (Form I), anhydrate (Form II), amorphous dehydrate (Form III), and amorphous anhydrate (Form IV) [1]. Solid-state transformation studies show that the anhydrate Form II will spontaneously and easily transform into the dihydrate Form I at ambient temperature (25°C) when exposed to air [2]. This indicates that the dihydrate (Form I) is the thermodynamically stable form under standard laboratory storage and handling conditions, while the anhydrate is metastable and prone to conversion.

Solid-State Chemistry Polymorphism Formulation Stability

TUDCA Dihydrate: Defined Physicochemical Properties vs. Variable Anhydrous/Amorphous Forms

The dihydrate form of TUDCA possesses well-defined and reproducible physicochemical properties. Studies report its 1% aqueous solution pH to be between 2 and 3, and differential thermal analysis (DTA) reveals a distinct melting point of 180.4°C, confirming the presence of two water molecules of crystallization [1]. This contrasts with the undefined or varied properties of its anhydrous and amorphous counterparts (Forms II, III, and IV) [2], whose transformation under different conditions (e.g., milling, temperature) can alter material attributes [3].

Physicochemical Characterization Quality Control Melting Point pH

Recommended Research and Industrial Applications for Tauroursodeoxycholate Dihydrate (CAS 117609-50-4)


ER Stress and Apoptosis Pathway Investigation (e.g., in Liver or Neuronal Models)

The evidence that TUDCA, but not UDCA, can prevent DCA-induced apoptosis [1] makes this compound the preferred choice for studies investigating the specific role of taurine-conjugated bile acids in modulating ER stress and downstream apoptotic pathways. Its action as a chemical chaperone [2] and inhibitor of caspase-3 and caspase-12 expression [3] provides a defined tool for mechanistic work in hepatocarcinoma (e.g., HUH7) or neuronal cell lines.

Neuroprotective and Retinal Degeneration Research Requiring Transcriptomic Analysis

For studies on neuroprotection, particularly in the retina, where gene expression analysis is a key endpoint, TUDCA dihydrate is the required compound due to its vastly different transcriptomic footprint compared to UDCA. The finding that TUDCA regulates over 15 times as many genes as UDCA in a relevant cell model [1] underscores the necessity of using the correct molecular entity to obtain biologically meaningful and translatable data.

Hepatic Fibrosis Models Where Profibrogenic Effects Must Be Minimized

In ex vivo and in vivo models of cholestatic liver injury and fibrosis, TUDCA is a superior choice over the structurally similar TCDCA. Unlike TCDCA, TUDCA does not induce the release of profibrogenic cytokines TNF-α and TGF-β1 from Kupffer cells, nor does it promote Ito cell proliferation or collagen formation [1]. This differential activity allows researchers to study hepatoprotective mechanisms without confounding profibrotic signals from the treatment itself.

Formulation Development and Solid-State Stability Studies for Bile Acid Derivatives

The TUDCA dihydrate (Form I) is the ideal starting material for pharmaceutical formulation development due to its well-characterized and stable nature under ambient conditions [1]. Its defined melting point (180.4°C) and 1% aqueous solution pH (2-3) provide reliable quality control metrics [2]. Using this stable form mitigates the risk of solid-state transformations (e.g., spontaneous conversion of Form II to Form I) that can occur with other polymorphs, ensuring consistent material properties throughout the development process.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tauroursodeoxycholate dihydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.